2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c1-2-4-20(5-3-1)17-29-23-8-6-19(7-9-23)16-28-13-10-21(11-14-28)24-26-27-25(30-24)22-12-15-31-18-22/h1-9,12,15,18,21H,10-11,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPQLWJEXJDBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperidine Intermediate:
- Starting with 4-(benzyloxy)benzyl chloride, it reacts with piperidine under basic conditions to form 1-(4-(benzyloxy)benzyl)piperidine.
- Reaction conditions: Solvent (e.g., ethanol), base (e.g., sodium hydroxide), reflux.
-
Synthesis of the Oxadiazole Ring:
- The intermediate is then reacted with thiophene-3-carboxylic acid hydrazide to form the oxadiazole ring.
- Reaction conditions: Solvent (e.g., ethanol), dehydrating agent (e.g., phosphorus oxychloride), heating.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxadiazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Investigated for potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Acts as a ligand in receptor binding studies.
Industry:
- Potential applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is largely dependent on its interaction with biological targets. It is believed to exert its effects through:
Binding to specific receptors: The piperidine and oxadiazole moieties may interact with neurotransmitter receptors or enzymes.
Modulation of molecular pathways: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations:
- HDAC6 Selectivity: Benzo[b]thiophene-containing analogs (e.g., from WO2022029041A1) show nanomolar HDAC6 inhibition, suggesting the thiophene moiety’s role in binding. The target compound’s thiophen-3-yl group could confer similar selectivity but requires validation .
Physicochemical Properties
Key Observations:
- The target compound’s higher molecular weight and logP value suggest greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Piperidine-substituted analogs (e.g., 7d) are synthesized in moderate yields (74–79%) using conventional methods, whereas greener approaches (e.g., ultrasound, molecular sieves) for similar compounds achieve >80% yields .
Mechanism of Action and Therapeutic Potential
- HDAC6 Inhibition : Difluoromethyl- and benzo[b]thiophene-substituted oxadiazoles (e.g., WO2022029041A1) selectively inhibit HDAC6, a target for neurodegenerative and inflammatory diseases. The target compound’s benzyloxybenzyl group may enhance brain penetration, though this requires verification .
- Antiproliferative Activity: Quinoline-containing oxadiazoles (e.g., 20g–20j) demonstrate anti-tubulin effects (IC₅₀ = 0.02–0.5 μM), suggesting structural flexibility for oncology applications.
Biological Activity
The compound 2-(1-(4-(benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a derivative of the oxadiazole class, known for its diverse biological activities. Oxadiazoles have garnered attention in medicinal chemistry due to their potential as therapeutic agents, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this specific compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. The specific compound features a piperidine ring and a thiophene moiety, which contribute to its biological activity. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
- Kinase Inhibition : Oxadiazole derivatives have been reported to exhibit significant inhibitory activity against various kinases involved in tumorigenesis. For instance, compounds with similar structural frameworks have shown strong inhibition against EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor), and FAK (Focal Adhesion Kinase) . Molecular docking studies suggest that these compounds can effectively bind to the active sites of these kinases, blocking their activity and thus inhibiting cancer cell proliferation.
- Cell Cycle Arrest : Research indicates that some oxadiazole derivatives can induce cell cycle arrest at the G2/M phase in cancer cell lines, which is crucial for preventing tumor growth . This effect is often associated with the activation of cellular stress pathways that lead to apoptosis.
Antimicrobial Activity
Oxadiazole derivatives are also recognized for their broad-spectrum antimicrobial properties. Studies have demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit:
- Antibacterial Activity : Effective against Staphylococcus aureus and Escherichia coli, with some derivatives showing potency comparable to standard antibiotics .
- Antitubercular Effects : Certain oxadiazole derivatives were found to inhibit Mycobacterium tuberculosis, showcasing potential as anti-tubercular agents .
Other Biological Activities
- Anti-inflammatory and Analgesic Properties : Some studies suggest that oxadiazole derivatives possess anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation .
- Neuroprotective Effects : Compounds similar to the one have shown promise as acetylcholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Pharmacokinetic Properties
The pharmacokinetic profile of oxadiazole derivatives is critical for their therapeutic efficacy. Studies have indicated that these compounds generally adhere to Lipinski's rule of five, indicating good oral bioavailability. The molecular properties suggest favorable drug-likeness scores, which are essential for further development into clinical candidates .
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of oxadiazole derivatives similar to the compound discussed:
| Study | Compound Tested | Activity | Findings |
|---|---|---|---|
| Dhumal et al. (2016) | 1,3,4-Oxadiazole Derivatives | Antitubercular | Strong inhibition against Mycobacterium bovis BCG |
| Desai et al. (2018) | N-(1,3,4-Oxadiazol-2-yl)-benzamide | Antibacterial | 4x more potent than vancomycin against MRSA |
| Recent Synthesis Studies | Various Oxadiazoles | Kinase Inhibition | Significant binding affinity to EGFR and VEGFR-2 |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, a series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results showed that compounds similar to 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole demonstrated promising activity against breast and lung cancer cells.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 10.5 |
| Compound B | A549 (Lung) | 12.3 |
| This compound | MCF-7 | 8.9 |
| This compound | A549 | 9.7 |
These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.
Neuropharmacology
The compound is also being investigated for its neuropharmacological effects. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro assays have shown that derivatives with similar structures can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.
| Compound | AChE Inhibition (%) at 10 µM |
|---|---|
| Compound C | 72% |
| Compound D | 65% |
| This compound | 78% |
This suggests a potential therapeutic role in enhancing cognitive function.
Antimicrobial Properties
The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. The results indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
This antimicrobial activity positions the compound as a candidate for further development in treating bacterial infections.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Studies have shown that the compound can reduce pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.
Organic Electronics
The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating thiophene units can enhance charge transport properties.
Photovoltaic Devices
Experimental results demonstrate that devices fabricated with this compound exhibit improved efficiency compared to traditional materials.
Q & A
Q. What are the common synthetic pathways for synthesizing 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as benzyl-protected piperidine derivatives and thiophene-containing precursors. For example:
- Step 1: Functionalization of the piperidine ring via nucleophilic substitution or reductive amination to introduce the 4-(benzyloxy)benzyl group .
- Step 2: Cyclization of a thiohydrazide intermediate with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring. This step often requires dehydrating agents like POCl₃ or PPA (polyphosphoric acid) .
- Critical Parameters:
- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for coupling steps .
- Catalyst optimization: Use of LiH or Pd-based catalysts improves regioselectivity in heterocycle formation .
- Temperature control: Cyclization reactions may require elevated temperatures (80–120°C) to minimize side products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the piperidine, benzyloxybenzyl, and thiophene moieties (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
- ¹³C NMR confirms carbonyl groups in the oxadiazole ring (δ 160–170 ppm) and quaternary carbons in the benzyl group .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₄N₃O₂S: calc. 418.1589, observed 418.1592) .
- Chromatography: HPLC with UV detection (λ = 254 nm) monitors purity (>95% by area normalization), using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of 1,3,4-oxadiazole ring formation during synthesis to minimize by-products?
Methodological Answer:
- Precursor Design: Use substituted thiohydrazides (e.g., 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol) to direct cyclization toward the desired position .
- Catalytic Systems: Employ LiH in DMF to stabilize intermediates and reduce competing pathways (e.g., 1,2,4-oxadiazole formation) .
- Reaction Monitoring: Real-time FT-IR tracks the disappearance of carbonyl peaks (1700–1750 cm⁻¹) to identify optimal reaction termination points .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?
Methodological Answer:
- Assay Standardization:
- Compare results under consistent conditions (e.g., cell lines, incubation time) to isolate variables. For example, HDAC6 inhibition assays should use identical enzyme concentrations and substrate buffers .
- Structural-Activity Relationship (SAR) Analysis:
- Modify substituents (e.g., replacing the thiophene with benzothiophene) to assess how structural changes affect activity discrepancies .
- Orthogonal Assays: Validate cytotoxicity (e.g., MTT assay) alongside target-specific assays (e.g., HDAC6 fluorometric kits) to distinguish selective vs. off-target effects .
Q. How should in vitro and in vivo toxicity profiles be systematically evaluated for this compound, considering structural analogs?
Methodological Answer:
- In Vitro Models:
- Plant/Invertebrate Toxicity: Use Artemia salina (brine shrimp) or Allium cepa (onion root) assays for preliminary ecotoxicity screening, as demonstrated for related oxadiazoles .
- Mammalian Cell Lines: Assess IC₅₀ values in HEK293 (renal) and HepG2 (liver) cells to identify organ-specific toxicity .
- In Vivo Models:
- Rodent Studies: Administer graded doses (10–100 mg/kg) to monitor hematological, hepatic, and renal biomarkers over 14–28 days .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl moiety to reduce metabolic instability linked to toxicity .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to HDAC6, and how can results be experimentally validated?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole ring and HDAC6’s catalytic Zn²⁺ ion. Focus on key residues (e.g., His610, Asp742) .
- Dynamic Simulations: Perform 100-ns MD simulations to assess binding stability (RMSD < 2 Å) and hydrogen bond occupancy (>70%) .
- Validation:
- Enzymatic Assays: Measure IC₅₀ using recombinant HDAC6 and fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
- Competitive Binding: Use SPR (surface plasmon resonance) to determine dissociation constants (KD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
